1,2,4-Triazin-5(4H)-one is a heterocyclic compound characterized by a triazine ring structure with a keto group at the 5-position. Its molecular formula is C₃H₃N₃O, and it features three nitrogen atoms in the ring, which contributes to its diverse chemical properties. The compound exhibits tautomerism, allowing for the existence of both the keto and enol forms. This characteristic is significant in its chemical reactivity and biological activity .
1,2,4-Triazin-5(4H)-one and its derivatives have shown promising biological activities:
The synthesis of 1,2,4-triazin-5(4H)-one can be achieved through several methods:
The applications of 1,2,4-triazin-5(4H)-one are diverse and include:
Interaction studies involving 1,2,4-triazin-5(4H)-one focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 1,2,4-triazin-5(4H)-one. Here are a few notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Amino-1,2,4-triazine | Amino group at position 3 | Enhanced solubility and biological activity |
| 6-Methyl-1,2,4-triazin-5(4H)-one | Methyl substitution at position 6 | Increased lipophilicity; potential for drug delivery |
| 4-Amino-3-thioxo-1,2,4-triazine | Thioxo group at position 3 | Notable antimicrobial properties |
These compounds highlight the versatility of the triazine structure while showcasing the unique attributes of 1,2,4-triazin-5(4H)-one in terms of its chemical reactivity and biological potential.
1,2,4-Triazin-5(4H)-one is a heterocyclic compound with the molecular formula C₃H₃N₃O. Its core structure consists of a triazine ring—a six-membered aromatic system with three nitrogen atoms—and a ketone group at the 5-position. The numbering of the ring follows IUPAC conventions, with nitrogen atoms at positions 1, 2, and 4, and the ketone oxygen at position 5 (Figure 1).
Derivatives of this scaffold are generated through substitutions at available positions. For example:
The substituents influence physicochemical properties such as solubility and reactivity. For instance, the mercapto group in 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one enhances nucleophilicity, enabling participation in cross-coupling reactions.
| Derivative | Substituents | Molecular Formula |
|---|---|---|
| Parent compound | None | C₃H₃N₃O |
| 4-Amino-6-(tert-butyl)-3-mercapto derivative | NH₂, t-Bu, SH | C₇H₁₂N₄OS |
| 3-Methylsulfanyl derivative | SMe | C₄H₅N₃OS |
Triazines emerged as a focal point in heterocyclic chemistry during the 19th century, with early studies on cyanuric acid and melamine. The synthesis of 1,2,4-triazine derivatives gained momentum in the mid-20th century, driven by their structural similarity to purines and pyrimidines. A pivotal advancement was the Boger reaction, which enabled the conversion of 1,2,4-triazines into bipyridine ligands, facilitating applications in coordination chemistry.
The development of 1,2,4-Triazin-5(4H)-one derivatives accelerated in the 21st century, particularly with the discovery of their biological activities. For example, 1,6-dihydro-3-hydrazino-6-spiro-(9-fluorenyl)-1,2,4-triazin-5(4H)-one served as a precursor for anti-HIV and anticancer agents. Concurrently, materials science leveraged triazinones for luminescent materials, as seen in pyridazinone-triazinone hybrids exhibiting donor-acceptor stacking phenomena.
Triazinone derivatives demonstrate broad pharmacological potential:
In materials science, triazinones contribute to:
The nuclear magnetic resonance spectroscopic characterization of 1,2,4-triazin-5(4H)-one derivatives presents unique challenges due to their limited solubility in common deuterated solvents and complex spectral patterns arising from tautomeric equilibria [1] [2]. Characterization of triazinone products by nuclear magnetic resonance spectroscopy proves difficult due to low solubility in most common deuterated solvents such as deuterated chloroform, dimethyl sulfoxide-d6, dimethylformamide-d6, or methanol-d3 at room temperature [1] [2]. Additionally, the complexity of nuclear magnetic resonance spectra arises from the presence of multiple tautomeric forms and conformational dynamics [1] [2].
To overcome solubility limitations, researchers have employed trifluoroacetic acid as a co-solvent with deuterated chloroform, which favors protonation of triazines and reduces hydrogen-bonding and π-stacking interactions between aromatic moieties [1] [2]. A mixture of deuterated chloroform with 7% trifluoroacetic acid at room temperature proves adequate to solubilize most bis- and tris-aminosubstituted triazines [1] [2]. Alternatively, elevated temperatures (approximately 50°C) with deuterated chloroform allows acquisition of spectra without trifluoroacetic acid, though this approach may lead to sample decomposition in some cases [1] [2].
¹H Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectra of 1,2,4-triazin-5(4H)-one derivatives exhibit characteristic signals that provide structural confirmation. The most diagnostic signal appears as a singlet at approximately 6.2-6.3 ppm, attributed to the N-H proton of the triazinone ring [3] [4]. This signal position reflects the deshielding effect of the adjacent nitrogen atoms and the lactam carbonyl group.
For substituted derivatives, additional characteristic signals include methylene protons appearing in the range of 4.0-4.2 ppm when attached to the triazine ring [3]. When benzylidene substituents are present, the methine proton (=CH-Ar) appears as a singlet in the range of 6.7-6.8 ppm [3]. The disappearance of methylene protons and appearance of the characteristic methine signal serves as confirmation of condensation reactions with aldehydes [3].
¹³C Nuclear Magnetic Resonance Spectroscopy
Carbon-13 nuclear magnetic resonance spectroscopy provides invaluable structural information for triazinone derivatives, utilizing both proton-coupled and decoupled spectra to determine unequivocally the sites of substitution [5]. The technique proves particularly useful for distinguishing between regioisomers and confirming tautomeric forms [5].
Characteristic carbon signals for 1,2,4-triazin-5(4H)-one include the lactam carbonyl carbon appearing at 160-161 ppm, reflecting the electron-withdrawing nature of the triazine ring [3] [4]. The C=N carbons of the triazine ring resonate in the range of 139-142 ppm [3] [4]. Ring carbons C-3 and C-6 appear at 142-145 ppm and 110-120 ppm, respectively [3] [4]. When amide substituents are present, additional carbonyl signals appear at 157-158 ppm [4].
Infrared spectroscopy serves as a fundamental tool for characterizing the functional groups present in 1,2,4-triazin-5(4H)-one derivatives. The technique provides clear identification of the lactam carbonyl and N-H stretching vibrations that are characteristic of the triazinone core structure.
The most prominent feature in infrared spectra of triazinone derivatives is the strong lactam carbonyl stretch appearing in the range of 1675-1698 cm⁻¹ [3] [4] [6]. This frequency range is characteristic of six-membered lactam rings and provides unambiguous identification of the triazinone structure. The position of this absorption is influenced by electronic effects from ring nitrogen atoms and any substituents present.
The N-H stretching vibration of the triazinone ring appears as a medium to strong absorption in the range of 3330-3376 cm⁻¹ [3] [4]. This absorption may appear as multiple bands due to hydrogen bonding interactions in the solid state or when present in protic solvents.
The C=N stretching vibrations of the triazine ring system appear in the range of 1628-1634 cm⁻¹ [3] [4]. These absorptions are typically of medium to strong intensity and provide confirmation of the aromatic triazine character of the heterocyclic ring.
Ultraviolet-visible spectroscopy of 1,2,4-triazin-5(4H)-one derivatives reveals electronic transitions characteristic of the aromatic triazine system. The compounds typically exhibit absorption maxima in the ultraviolet region, with specific wavelengths dependent on the degree of conjugation and the nature of substituents [7] [8].
Triazine derivatives generally display absorption in the 300-400 nm range, corresponding to π→π* transitions within the aromatic heterocyclic system [7] [8]. The introduction of electron-donating or electron-withdrawing substituents can significantly shift these absorption maxima, with electron-donating groups typically causing bathochromic shifts [9].
1,2,4-Triazinone derivatives specifically show absorption in the 300-350 nm region, with both n→π* and π→π* transitions contributing to the observed spectra [7]. The lactam carbonyl group introduces additional chromophoric character, influencing both the position and intensity of electronic transitions.
X-ray crystallographic analysis provides the most definitive structural information for 1,2,4-triazin-5(4H)-one derivatives, revealing precise molecular geometries, tautomeric forms, and intermolecular interactions. Single-crystal X-ray diffraction studies have been instrumental in confirming the predominant tautomeric structures and understanding the solid-state packing arrangements of these compounds.
The most comprehensively studied triazinone derivative is 3-amino-1,2,4-triazin-5(2H)-one, whose crystal structure has been determined with high precision [10]. The compound crystallizes in the monoclinic crystal system with space group P21/c [10]. The unit cell parameters include a = 3.8404(4) Å, b = 9.6713(9) Å, c = 12.1444(20) Å, and β = 97.270(14)° [10]. The unit cell volume is 447.44(10) ų with Z = 4 and a calculated density of 1.664 g/cm³ [10].
The X-ray structure determination reveals that the oxidation site is located at the C-5 position and confirms that the predominant tautomeric structure is the amino-oxo form 2H-tautomer [10]. This finding resolves earlier spectroscopic studies that had suggested different tautomeric preferences based on infrared and ultraviolet spectroscopic evidence.
The 1,2,4-triazine ring structure in 3-amino-1,2,4-triazin-5(2H)-one exhibits slight distortion due to the asymmetric electronegativity distribution of the nitrogen atoms [10]. The tautomeric proton H2 is located at N-2 with a bond distance of 0.885(20) Å, which is shorter than typical N-H bond lengths, indicating strong attraction by the π-deficient triazine ring [10].
Critical bond lengths include the C1-O lactam carbonyl bond at 1.2413(18) Å, which closely matches the typical bond length of 1.240 Å for carbonyl groups in δ-lactams [10]. The N2-N3 bond length of 1.3565(18) Å is longer than the 1.304 Å typical for aromatic N=N bonds in pyridazine, reflecting the reduced double-bond character due to the lactam structure [10].
The C2-N1 bond length of 1.3328(18) Å and the C3-N3 bond length of 1.2829(20) Å both show appreciable double-bond character [10]. The latter bond may serve as the pathway for resonance between the 2-H proton and the 5-O oxygen atom [10]. Notably, the C2-N4 bond distance of 1.3196(19) Å is shorter than the typical 1.355 Å for aromatic C-NH₂ bonds, indicating strong electron donation from the amino group into the triazine ring system [10].
X-ray crystallographic studies of triazinone derivatives reveal characteristic intermolecular interactions that influence their solid-state properties. In the crystal structure of 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one, the triazine moieties are connected through face-to-face contacts via double hydrogen bonds (N-H⋯O and N-H⋯S), forming planar ribbons along the a-axis [11]. These ribbons are further crosslinked through C-H⋯π interactions between phenyl rings [11].
The crystal structure of pymetrozine, a 1,2,4-triazinone derivative, demonstrates the importance of hydrogen bonding in stabilizing the crystal lattice [12]. The structure is stabilized by intermolecular N-H⋯O, N-H⋯N, C-H⋯N, and C-H⋯O hydrogen bonds, together with weak π-π interactions between pyridinyl and triazinyl rings [12].
Crystallographic studies of various substituted triazinone derivatives reveal how different substituents influence molecular geometry and crystal packing. In triazine-based hydrazone derivatives, the molecular geometries obtained from X-ray diffraction studies show excellent correlation with density functional theory calculations [13]. The experimental geometric parameters and spectroscopic properties demonstrate that theoretical methods can accurately predict structural features of these compounds [13].
Studies of multiple regioisomers provide insights into the structural consequences of different substitution patterns. The crystal structures of two regioisomeric condensed thioheterocyclic triazines show dramatically different unit cell parameters and crystal packing arrangements despite their isomeric relationship [11]. One compound exhibits a chiral crystal structure, demonstrating how subtle structural differences can lead to significant changes in solid-state organization [11].
The tautomeric behavior of 1,2,4-triazin-5(4H)-one represents one of the most fascinating aspects of these heterocyclic compounds, with significant implications for their chemical reactivity and biological activity. The compound can exist in multiple tautomeric forms, and understanding their relative stabilities and interconversion mechanisms is crucial for predicting chemical behavior.
Comprehensive theoretical investigations using ab initio calculations have been conducted to determine the most stable tautomer among the five possible isomers of 3-amino-1,2,4-triazin-5-one [14]. These calculations consistently demonstrate that the 3-amino-1,2,4-triazin-5(2H)-one tautomer is thermodynamically most stable [14]. The theoretical findings agree with experimental X-ray crystallographic evidence that confirms this tautomeric form as predominant in the solid state [10].
Comparative analysis between different tautomeric forms reveals significant energy differences. Gas-phase and solid-phase energetic studies of hydroxytriazine tautomers show that ortho-protonated triazinone tautomers are almost indistinguishable in energy and significantly more stable than para-protonated triazinone tautomers [15]. These energy differences explain the experimental preference for specific tautomeric forms under various conditions.
The tautomeric equilibrium of triazinone derivatives is significantly influenced by solvent polarity, temperature, and concentration [16]. The reactivity of these systems depends critically on the type of tautomer present, which can shift dramatically with changing environmental conditions [16]. Protic solvents generally favor the amino-oxo tautomeric forms through hydrogen bonding stabilization, while aprotic solvents may permit greater populations of alternative tautomers.
Spectroscopic studies in different solvents provide evidence for tautomeric interconversion. Early infrared spectroscopic investigations suggested that the imino-oxo form was predominant [14], while ultraviolet and infrared studies indicated preference for the amino-oxo 4H-tautomer [14]. Subsequent ultraviolet spectroscopic and ionization constant measurements revealed relative abundances of 100:1 in favor of the amino-oxo 2H-tautomer [14].
When triazinone derivatives contain saturated ring substituents, additional conformational considerations become important. Studies of triazine derivatives with piperidine substituents demonstrate that these rings adopt chair conformations, similar to cyclohexane [17] [18]. The electron delocalization in these molecules is indicated by similar C⋯N distances within the triazine ring and double-bond character of the triazine-piperidine connectivity [17].
In compounds containing morpholine rings attached to triazine systems, the morpholine adopts a chair conformation with the oxygen atom occupying an equatorial-like position [18]. These conformational preferences influence the overall molecular shape and can affect intermolecular interactions in the solid state.
Nuclear magnetic resonance spectroscopic studies reveal dynamic conformational behavior in triazinone derivatives containing flexible substituents. One-dimensional nuclear Overhauser effect spectroscopy experiments demonstrate conformational exchange and spatial proximity relationships between protons in triazine structures containing piperazine rings [19]. The piperazine rings introduce additional conformational possibilities where protons on the same carbon become magnetically non-equivalent due to chair-chair equilibria [19].
The complexity of nuclear magnetic resonance spectra often reflects rapid conformational interconversion on the nuclear magnetic resonance timescale. High apparent multiplicity of signals corresponding to aliphatic moieties indicates restricted rotation around bonds connecting the triazine ring to substituents [1] [2]. This restricted rotation can be attributed to partial double-bond character arising from resonance interactions between the electron-rich substituents and the electron-deficient triazine ring.
The tautomeric behavior of triazinone derivatives has profound implications for their chemical reactivity. The position of tautomeric equilibria determines the availability of specific reactive sites for nucleophilic or electrophilic attack [16]. For example, 3-thioxo-1,2,4-triazin-5-ones possess three nucleophilic centers: an exocyclic sulfur atom and two triazine nitrogen atoms at N-2 and N-4 positions [20]. The relative nucleophilicity of these sites depends on the predominant tautomeric form present under reaction conditions.
Long-distance resonance effects, confirmed by X-ray crystallographic analysis, provide mechanistic insight into tautomeric behavior [10]. The pathway for proton migration involves resonance through the C3-N3 bond, which exhibits significant double-bond character [10]. This resonance pathway explains the observed preference for the 2H-tautomer and the stability of this form in various chemical environments.